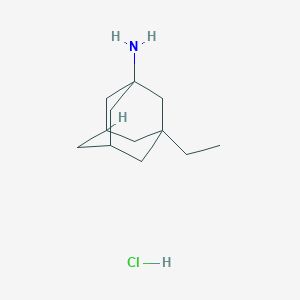

3-Ethyladamantan-1-amine hydrochloride

説明

特性

IUPAC Name |

3-ethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLBBCVFZRLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512744 | |

| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80121-67-1 | |

| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Protocol for 3-Ethyladamantan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyladamantan-1-amine hydrochloride is a substituted adamantane derivative. Adamantane-based compounds are of significant interest in medicinal chemistry due to their unique rigid, lipophilic cage structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules. 3-Ethyladamantan-1-amine is structurally related to the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane) and is recognized as Memantine EP Impurity D and Memantine USP Related Compound I. This guide provides a detailed, albeit theoretical, experimental protocol for its synthesis, intended to serve as a foundational resource for researchers in drug discovery and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing from the commercially available 1-bromoadamantane. The pathway involves:

-

Friedel-Crafts Alkylation: Introduction of an ethyl group onto the adamantane core.

-

Halogenation: Bromination at a tertiary bridgehead position to introduce a reactive handle for amination.

-

Ritter Reaction: Formation of an acetamide intermediate.

-

Hydrolysis and Salt Formation: Conversion of the acetamide to the target primary amine hydrochloride.

A visual representation of this proposed synthetic workflow is provided below.

Figure 1: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the proposed reactants, molar ratios, and anticipated yields for each step of the synthesis. These values are extrapolated from similar reactions in the literature and should be considered as starting points for optimization.

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent1:Reagent2) | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |

| 1 | 1-Bromoadamantane | Bromoethane, AlCl₃ | 1 : 1.2 : 1.1 | Dichloromethane | 0 to rt | 4 | 70-80 |

| 2 | 1-Ethyladamantane | Bromine, HBr in Acetic Acid | 1 : 4 : cat. | None | 50-55 | 12 | 80-90 |

| 3 | 1-Bromo-3-ethyladamantane | Acetonitrile, H₂SO₄ | 1 : 10 : 20 | Acetonitrile | 5-50 | 11 | 85-95 |

| 4 | N-(3-Ethyladamantan-1-yl)acetamide | NaOH, HCl | 1 : 10 : excess | Ethylene Glycol | 150-160 | 8 | 80-90 |

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyladamantane (Friedel-Crafts Alkylation)

This procedure is based on standard Friedel-Crafts alkylation of adamantane derivatives.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 1-bromoadamantane (1.0 equivalent) and bromoethane (1.2 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield 1-ethyladamantane as a colorless oil or low-melting solid.

Step 2: Synthesis of 1-Bromo-3-ethyladamantane (Bromination)

This protocol is adapted from the bromination of 1,3-dimethyladamantane.[1][2]

-

Reaction Setup: In a reaction vessel, charge 1-ethyladamantane (1.0 equivalent) and a catalytic amount of HBr in acetic acid (e.g., 1 ml per 100 g of starting material) at room temperature.[2]

-

Reagent Addition: Heat the mixture to 50-55 °C. Slowly add liquid bromine (4.0 equivalents) dropwise while maintaining the temperature.[2]

-

Reaction: Maintain the reaction mixture at 50-55 °C for 12 hours.[2] Monitor the disappearance of the starting material by GC-MS.

-

Work-up: After the reaction is complete, distill off the excess bromine at atmospheric pressure until the pot temperature reaches approximately 85 °C.[2] Cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic solution with a 5% sodium hydrosulfite solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtration, concentrate the solution under reduced pressure to obtain the crude 1-bromo-3-ethyladamantane, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 3: Synthesis of N-(3-Ethyladamantan-1-yl)acetamide (Ritter Reaction)

This procedure is analogous to the Ritter reaction of 1-bromo-3,5-dimethyladamantane.[3]

-

Reaction Setup: In a flask, charge 1-bromo-3-ethyladamantane (1.0 equivalent) and acetonitrile (10 equivalents, serving as both reactant and solvent) at room temperature.

-

Acid Addition: Cool the mixture to 5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (20 equivalents) dropwise, ensuring the temperature is maintained between 5-20 °C.[3]

-

Reaction: After the addition, allow the mixture to warm to 25 °C and stir for 3 hours. Then, heat the reaction to 45-50 °C and maintain for 8 hours.[3]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water. This will precipitate the crude product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Step 4: Synthesis of this compound (Hydrolysis and Salt Formation)

This protocol is based on the hydrolysis of N-acetyl adamantane derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(3-ethyladamantan-1-yl)acetamide (1.0 equivalent), sodium hydroxide (10 equivalents), and ethylene glycol.

-

Reaction: Heat the mixture to 150-160 °C and reflux for 8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product (3-ethyladamantan-1-amine) with a suitable organic solvent such as toluene or diethyl ether. Combine the organic extracts and wash with brine.

-

Salt Formation: Dry the organic solution over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol). The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound, as a white solid.

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group interconversions on the adamantane scaffold.

Figure 2: Logical progression of the synthetic steps.

References

physicochemical properties of 3-Ethyladamantan-1-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyladamantan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 80121-67-1). As a known impurity and related compound of the drug Memantine, a thorough understanding of its characteristics is crucial for quality control, analytical method development, and formulation studies in the pharmaceutical industry.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical relationships through structured diagrams.

Core Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) or a related compound are critical as they influence its behavior during manufacturing, formulation, and potentially, its biological interactions.[4][5] The properties of this compound are summarized below.

Data Summary

A compilation of the available quantitative and qualitative data for this compound is presented in the table below for clear and easy reference.

| Property | Value | Source(s) |

| CAS Number | 80121-67-1 | [6][7][8] |

| Molecular Formula | C₁₂H₂₂ClN | [6][8][9] |

| Molecular Weight | 215.76 g/mol | [6][7][8][9] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 271.5 - 272.0 °C | [7][8] |

| Boiling Point | Not Available | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [8] |

| LogP (Octanol/Water) | 4.1964 | [6] |

| Polar Surface Area (PSA) | 26.02 Ų | [6] |

Property Details

-

Chemical Structure: The molecule features a rigid, tricyclic adamantane cage, which imparts significant lipophilicity. An ethyl group is attached at the 3-position, and an amine group is at the 1-position bridgehead carbon. It is supplied as a hydrochloride salt, which enhances its solubility in polar solvents.[10]

-

Melting Point: The high melting point of 271.5-272.0 °C is indicative of a stable crystalline lattice structure, typical for ionic salts of organic molecules.[7][8]

-

Solubility: The compound is described as slightly soluble in methanol and chloroform.[8] As a hydrochloride salt, it is expected to have enhanced solubility in aqueous media compared to its free base form due to the ionic nature of the salt.[10]

-

LogP: The partition coefficient (LogP) of 4.1964 indicates a high degree of lipophilicity, meaning the compound preferentially partitions into a nonpolar environment (like octanol) over a polar one (like water).[6] This is largely influenced by the bulky, nonpolar adamantane cage.

Experimental Protocols

The determination of physicochemical properties is a cornerstone of pharmaceutical development.[4][11] The following sections describe generalized, standard methodologies for measuring the key parameters of a compound like this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point range of a solid crystalline substance.

-

Sample Preparation: Ensure the sample is dry and finely powdered. A small amount of the this compound powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Instrumentation: Place the packed capillary tube into a calibrated melting point apparatus.

-

Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the range.

-

Replicates: The measurement should be performed in triplicate to ensure accuracy and precision.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement, a gold-standard method for determining the solubility of a compound in a specific solvent.

-

System Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath or shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter that does not bind the analyte) to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Partition Coefficient (LogP)

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient.

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known, non-saturating amount of this compound is dissolved in either the water or octanol phase.

-

Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase (e.g., a 1:1 volume ratio) in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The mixture is then allowed to stand for complete phase separation.

-

Quantification: The concentration of the analyte in both the aqueous and octanol phases is measured using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Diagrams are provided to illustrate key relationships and workflows relevant to the physicochemical characterization of this compound.

Caption: Relationship between structural components and physicochemical properties.

Caption: General workflow for API physicochemical characterization.

References

- 1. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]

- 2. 1-Amino-3-Ethyl Adamantane HCl - CAS - 80121-67-1 | Axios Research [axios-research.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. labinsights.nl [labinsights.nl]

- 5. pharmainventor.com [pharmainventor.com]

- 6. 3-Ethyl-1-adamantanamine hydrochloride | CAS#:80121-67-1 | Chemsrc [chemsrc.com]

- 7. CAS # 80121-67-1, 1-Amino-3-ethyladamantane hydrochloride, 3-Ethyltricyclo[3.3.1.1(3,7)]decan-1-amine hydrochloride - chemBlink [chemblink.com]

- 8. 3-ETHYL-1-ADAMANTANAMINE HYDROCHLORIDE | 80121-67-1 [chemicalbook.com]

- 9. 80121-67-1 CAS Manufactory [m.chemicalbook.com]

- 10. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 11. API Physical Characteristics Testing - Protheragen [protheragen.ai]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Ethyladamantan-1-amine hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-Ethyladamantan-1-amine hydrochloride. As a close structural analog of the clinically significant N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, this document synthesizes the available information to infer its pharmacological profile. The primary mechanism is proposed to be the uncompetitive, voltage-dependent antagonism of the NMDA receptor ion channel. This guide details the underlying signaling pathways, presents quantitative data for the parent compound Memantine for comparative analysis, outlines key experimental protocols for characterization, and provides visual representations of the molecular interactions and experimental workflows.

Introduction

This compound, also known by synonyms such as 1-Amino-3-ethyladamantane hydrochloride and as a designated Memantine-related compound[1][2], is an adamantane derivative with a chemical structure closely related to that of Memantine. Memantine is an established therapeutic agent for the management of moderate-to-severe Alzheimer's disease, and its neuroprotective effects are attributed to its action on the glutamatergic system.[1] Given the structural similarity, it is strongly hypothesized that this compound shares a similar mechanism of action, primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide will, therefore, focus on this proposed mechanism, drawing parallels with the well-documented pharmacology of Memantine.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The principal mechanism of action for adamantane derivatives like Memantine, and by extension this compound, is the uncompetitive, open-channel blockade of the NMDA receptor.[1]

The NMDA Receptor and its Role in Neurotransmission:

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. For the channel to open, two conditions must be met simultaneously: the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), and the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).

Pathophysiological Relevance:

Under pathological conditions, such as in neurodegenerative diseases, excessive glutamate release leads to the over-activation of NMDA receptors. This results in a prolonged and substantial influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that lead to excitotoxicity and neuronal cell death.

Mechanism of Blockade:

As an uncompetitive antagonist, this compound is presumed to bind to a site within the NMDA receptor's ion channel, accessible only when the channel is in its open state. This blockade is voltage-dependent, meaning it is more pronounced at negative membrane potentials and is relieved upon depolarization. This property is crucial as it allows the compound to preferentially block the excessive, tonic activation of NMDA receptors seen in pathological states, while having minimal interference with the transient, physiological activation required for normal synaptic transmission.

Signaling Pathway

The following diagram illustrates the glutamatergic synapse and the proposed site of action for this compound.

Quantitative Data (Comparative)

| Parameter | Value | Receptor/Assay Condition | Reference |

| Ki | ~1 µM | [³H]MK-801 binding to NMDA receptors | Inferred from multiple sources |

| IC50 | 0.5 - 2.0 µM | Inhibition of NMDA-induced currents | Inferred from multiple sources |

| Binding Site | PCP site within the ion channel | Radioligand binding studies | Inferred from multiple sources |

| Kinetics | Fast on/off rates | Electrophysiological recordings | Inferred from multiple sources |

Note: The ethyl group in this compound, replacing a methyl group in Memantine, may slightly alter its binding affinity and kinetics. Structure-activity relationship studies on adamantane derivatives suggest that the size and lipophilicity of substituents at this position can influence potency.

Experimental Protocols

The characterization of NMDA receptor antagonists typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound to the NMDA receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the NMDA receptor by this compound.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand that binds to the PCP site in the channel)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Glutamate and Glycine (to open the channel)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

References

Structural Elucidation of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Ethyladamantan-1-amine hydrochloride, a known impurity of the pharmaceutical agent Memantine. The following sections detail the analytical techniques and experimental protocols utilized to confirm the molecular structure and purity of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, characterization, and quality control of adamantane-based pharmaceutical compounds.

Introduction

This compound is a tertiary amine and a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its structural similarity to Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, makes its identification and characterization critical. As a potential impurity in the synthesis of Memantine, understanding its structural features is paramount for ensuring the safety and efficacy of the final drug product. This guide outlines the standard analytical methodologies for the complete structural elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Memantine EP Impurity D | [1] |

| CAS Number | 80121-67-1 | |

| Molecular Formula | C₁₂H₂₂ClN | [2] |

| Molecular Weight | 215.76 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 271.5-272.0 °C | |

| Solubility | Soluble in Methanol and Chloroform (Slightly) |

Spectroscopic and Chromatographic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. The following sections provide representative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.85 | Triplet | 3H | -CH₂CH₃ |

| 1.25 | Quartet | 2H | -CH₂ CH₃ |

| 1.40-1.60 | Multiplet | 6H | Adamantane CH₂ |

| 1.70 | Broad Singlet | 6H | Adamantane CH₂, CH |

| 2.10 | Broad Singlet | 2H | Adamantane CH |

| 8.50 | Broad Singlet | 3H | -NH₃⁺ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 8.5 | -CH₂CH₃ |

| 29.0 | Adamantane CH₂ |

| 30.5 | -CH₂ CH₃ |

| 35.0 | Adamantane CH |

| 39.5 | Adamantane C |

| 45.0 | Adamantane CH₂ |

| 52.0 | C -NH₃⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2800-2200 | Broad, Strong | N-H stretch (amine salt) |

| 1600-1500 | Medium | N-H bend (amine salt) |

| 1465 | Medium | CH₂ bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 215.1 | 40 | [M+H]⁺ (¹²C₁₂H₂₂³⁵ClN) |

| 217.1 | 13 | [M+H]⁺ (¹²C₁₂H₂₂³⁷ClN) |

| 180.2 | 100 | [M - Cl]⁺ |

| 152.2 | 65 | [M - Cl - C₂H₅]⁺ |

| 135.1 | 30 | [Adamantane-C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: 10-20 mg of this compound was dissolved in 0.7 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard.

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory was used.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The spectrum was baseline corrected and the peaks were labeled using the instrument's software.

Mass Spectrometry

-

Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

-

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source was used.

-

Data Acquisition (Positive Ion Mode):

-

Capillary Voltage: 4000 V

-

Fragmentor Voltage: 135 V

-

Gas Temperature: 325 °C

-

Gas Flow: 5 L/min

-

Mass Range: m/z 50-500

-

-

Data Processing: The mass spectrum was analyzed using Agilent MassHunter software.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in a mixture of ethanol and water.

-

Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Diagrams

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for the comprehensive structural elucidation of this compound.

Caption: Workflow for structural characterization.

Putative Signaling Pathway in the Context of Memantine's Action

As an impurity of Memantine, this compound's biological relevance is considered in the context of Memantine's mechanism of action. Memantine is an NMDA receptor antagonist. The following diagram illustrates the simplified signaling pathway affected by NMDA receptor modulation.[3][4]

Caption: NMDA receptor signaling and drug interaction.

Conclusion

The structural elucidation of this compound is successfully achieved through a combination of modern analytical techniques. NMR, IR, and mass spectrometry provide unambiguous evidence for the assigned structure, while X-ray crystallography can offer definitive proof of the three-dimensional arrangement in the solid state. The detailed protocols and representative data presented in this guide serve as a robust framework for the characterization and quality control of this and related adamantane derivatives in a pharmaceutical setting. Understanding the impurity profile of active pharmaceutical ingredients like Memantine is a critical aspect of drug development, ensuring the safety and efficacy of therapeutic interventions.

References

- 1. kbfi.ee [kbfi.ee]

- 2. Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Spectroscopic Analysis of 3-Ethyladamantan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflow for the characterization of 3-Ethyladamantan-1-amine hydrochloride. This adamantane derivative is of interest in pharmaceutical research, and a thorough understanding of its structural properties through spectroscopic analysis is crucial for its development and quality control.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | br s | 3H | -NH₃⁺ |

| ~2.1 | m | 1H | Adamantane CH |

| ~1.8 - 2.0 | m | 6H | Adamantane CH₂ |

| ~1.5 - 1.7 | m | 6H | Adamantane CH₂ |

| ~1.3 | q | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~55.0 | C-NH₃⁺ |

| ~45.0 | Adamantane CH |

| ~38.0 | Adamantane C-CH₂CH₃ |

| ~35.0 | Adamantane CH₂ |

| ~30.0 | Adamantane CH₂ |

| ~28.0 | -CH₂-CH₃ |

| ~8.0 | -CH₂-CH₃ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate.

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Strong, broad | N-H stretch (amine salt) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1500 | Medium | N-H bend (amine salt) |

| 1470-1450 | Medium | C-H bend (CH₂) |

| 1380-1365 | Medium | C-H bend (CH₃) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Ion |

| 180.17 | [M+H]⁺ (protonated free base) |

| 202.15 | [M+Na]⁺ (sodium adduct of free base) |

M refers to the free base, 3-Ethyladamantan-1-amine. The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying gas temperature will need to be optimized for the specific instrument.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

References

Technical Guide: Solubility of 3-Ethyladamantan-1-amine Hydrochloride in Organic Solvents

Introduction

3-Ethyladamantan-1-amine hydrochloride is a derivative of adamantane, a class of compounds with a rigid, cage-like hydrocarbon structure. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. Understanding the solubility of adamantane derivatives in organic solvents is essential for designing efficient crystallization and synthesis protocols.

This guide leverages published data on 1-adamantanamine hydrochloride to provide insights into the expected solubility behavior of its ethylated counterpart and to offer a robust experimental framework for its determination.

Data Presentation: Solubility of 1-Adamantanamine Hydrochloride

The following table summarizes the mole fraction solubility (x₁) of 1-adamantanamine hydrochloride in six different solvents at various temperatures.[1][2] This data provides a baseline for selecting appropriate solvents for processes involving adamantane amine hydrochlorides. The solubility was observed to increase with temperature in all tested solvents.[2]

| Temperature (K) | Water | Ethanol | Acetic Acid | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAC) | N-Methyl-2-pyrrolidone (NMP) |

| 283.15 | 0.0458 | 0.0156 | 0.0211 | 0.0102 | 0.0199 | 0.0149 |

| 288.15 | 0.0495 | 0.0173 | 0.0232 | 0.0113 | 0.0218 | 0.0166 |

| 293.15 | 0.0534 | 0.0191 | 0.0255 | 0.0125 | 0.0239 | 0.0185 |

| 298.15 | 0.0577 | 0.0211 | 0.0280 | 0.0138 | 0.0262 | 0.0205 |

| 303.15 | 0.0623 | 0.0232 | 0.0307 | 0.0152 | 0.0287 | 0.0227 |

| 308.15 | 0.0671 | 0.0255 | 0.0336 | 0.0167 | 0.0314 | 0.0251 |

| 313.15 | 0.0724 | 0.0280 | 0.0368 | 0.0183 | 0.0343 | 0.0276 |

| 318.15 | 0.0779 | 0.0307 | 0.0402 | 0.0201 | 0.0375 | 0.0304 |

| 323.15 | 0.0839 | 0.0336 | 0.0439 | 0.0220 | 0.0410 | 0.0334 |

| 328.15 | 0.0902 | 0.0367 | 0.0478 | 0.0241 | 0.0447 | 0.0366 |

| 333.15 | 0.0969 | 0.0401 | 0.0521 | 0.0263 | 0.0487 | 0.0401 |

Experimental Protocol: Dynamic Laser Monitoring Method

The solubility data for 1-adamantanamine hydrochloride was determined using a dynamic laser monitoring observation technique.[1][2][3] This method is a common and reliable approach for measuring solubility in various solvents.[1]

3.1. Materials and Apparatus

-

Solute: 1-Adamantanamine hydrochloride (or this compound for future studies)

-

Solvents: High-purity organic solvents (e.g., ethanol, acetic acid, DMF, DMAC, NMP) and distilled water.

-

Apparatus:

-

Jacketed glass vessel (approx. 200 mL)

-

Thermostatic water bath with a precision of ±0.05 K

-

Laser monitoring system

-

Magnetic stirrer

-

Analytical balance with a precision of ±0.0001 g

-

Mercury thermometer with an uncertainty of ±0.05 K

-

3.2. Procedure

-

Preparation: A predetermined excess mass of the chosen solvent (approximately 30 g) is added to the jacketed glass vessel.[1] A known mass of the solute is then added to the solvent.

-

Temperature Control: The temperature of the solution in the vessel is maintained at a constant, desired temperature by circulating water from the thermostatic water bath through the outer jacket.

-

Dissolution and Monitoring: The solution is continuously stirred to facilitate dissolution. A laser beam is passed through the solution.

-

Initially, with undissolved solid particles suspended in the solution, the intensity of the laser beam is low.

-

As the solid solute dissolves, the number of suspended particles decreases, and the intensity of the laser beam increases.

-

-

Endpoint Determination: The point at which the solid particles are completely dissolved is identified when the laser beam intensity reaches a maximum and stable level, and the solution becomes clear. This indicates that the solution is saturated at that specific temperature.

-

Data Collection: The experiment is repeated at different temperatures to determine the solubility curve. The entire process for each solvent is repeated at least three times to ensure the accuracy of the data, with the average value taken as the final experimental result.[1]

3.3. Data Calculation

The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ and m₂ are the masses of the solute and solvent, respectively.

-

M₁ and M₂ are the molecular weights of the solute and solvent, respectively.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the dynamic laser monitoring method for solubility determination.

Caption: Workflow for Solubility Determination via Dynamic Laser Monitoring.

Conclusion

While direct solubility data for this compound is not currently available, the data and experimental protocols for the structurally analogous 1-adamantanamine hydrochloride provide a crucial foundation for researchers. The dynamic laser monitoring method is a robust and precise technique for determining the solubility of such compounds. The provided data can guide initial solvent screening, and the detailed protocol offers a clear path for generating specific solubility data for this compound, which is vital for its development and application in the pharmaceutical industry.

References

An In-Depth Technical Guide to 3-Ethyladamantan-1-amine hydrochloride (CAS Number: 80121-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyladamantan-1-amine hydrochloride, with the CAS number 80121-67-1, is an adamantane derivative primarily recognized as a process-related impurity and reference standard in the manufacturing of Memantine.[1][2][3][4] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease.[5][6] Given its structural similarity to Memantine, understanding the chemical, analytical, and potential pharmacological properties of this compound is crucial for drug development professionals and researchers in the fields of medicinal chemistry and neuropharmacology. This guide provides a comprehensive overview of its synthesis, analytical characterization, and presumed pharmacological context.

Chemical and Physical Properties

This compound is a tricyclic amine, characterized by the rigid and lipophilic adamantane cage.[7] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 80121-67-1 | [8] |

| Molecular Formula | C₁₂H₂₂ClN | [8] |

| Molecular Weight | 215.76 g/mol | [8] |

| Synonyms | 1-Amino-3-ethyladamantane hydrochloride, Memantine EP Impurity D, Memantine USP Related Compound I | [1][3][4] |

| Appearance | White to Off-White Solid | N/A |

| Melting Point | 271.5-272.0 °C | N/A |

| Solubility | Slightly soluble in Chloroform and Methanol | N/A |

Synthesis

While specific, detailed protocols for the synthesis of this compound as a standalone product are not widely published, its formation is intrinsically linked to the synthesis of adamantane-based pharmaceuticals like Memantine. A plausible synthetic route can be inferred from established adamantane chemistry, such as the Ritter reaction.

Postulated Synthetic Pathway

A likely synthetic approach involves the introduction of an amino group to a 3-ethyladamantane precursor. The following diagram illustrates a conceptual workflow for its synthesis, which would be typical for producing such a compound as a reference standard.

Caption: Conceptual workflow for the synthesis of 3-Ethyladamantan-1-amine HCl.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on the synthesis of similar adamantane amines.[9] This protocol is for illustrative purposes and would require optimization and validation.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 1-bromo-3-ethyladamantane in a suitable solvent like acetonitrile.

-

Ritter Reaction: Slowly add concentrated sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to reflux and monitored for completion by a suitable technique (e.g., TLC or GC).

-

Work-up: After completion, the reaction mixture is cooled and carefully poured into ice water. The pH is adjusted to be basic with a sodium hydroxide solution to precipitate the crude N-(3-Ethyladamantan-1-yl)acetamide.

-

Hydrolysis: The crude acetamide is then subjected to hydrolysis, for instance, by refluxing with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent.

-

Isolation and Purification: After hydrolysis, the resulting 3-Ethyladamantan-1-amine is isolated. To obtain the hydrochloride salt, the free amine is dissolved in an appropriate solvent and treated with hydrochloric acid. The precipitated this compound is then filtered, washed, and dried.

Analytical Methodologies

The accurate detection and quantification of this compound are critical, especially in the quality control of Memantine drug products. Due to the lack of a strong chromophore, direct UV detection can be challenging, often necessitating derivatization or the use of more universal detection methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of pharmaceutical impurities. For adamantane amines, pre-column derivatization is often employed to enhance detectability.[10][11]

Representative HPLC Protocol with Pre-Column Derivatization:

-

Derivatization:

-

Prepare a solution of the sample containing this compound.

-

Add a borate buffer to adjust the pH.

-

Introduce a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (FDNB).[10][11]

-

Allow the reaction to proceed at a controlled temperature and time.

-

Quench the reaction, if necessary.

-

-

Chromatographic Conditions (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV-Vis or fluorescence detector, with the wavelength set appropriately for the chosen derivatizing agent.

-

Injection Volume: 10-20 µL.

-

-

Quantification: A calibration curve is constructed using certified reference standards of this compound to determine the concentration in unknown samples.

Gas Chromatography (GC)

GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds like adamantane derivatives.[12][13][14]

Representative GC-MS Protocol:

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., n-hexane or chloroform).[14]

-

An internal standard may be added for improved quantitative accuracy.

-

The sample may be derivatized to improve volatility and chromatographic performance.

-

-

GC-MS Conditions (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Caption: General workflow for the analytical characterization of 3-Ethyladamantan-1-amine HCl.

Pharmacological Context and Signaling Pathways

Expected Mechanism of Action: NMDA Receptor Antagonism

Memantine is a well-characterized, low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[6] It acts as an open-channel blocker, meaning it enters and blocks the ion channel of the NMDA receptor when it is open, which typically occurs in states of excessive glutamate stimulation.[5][15] This voltage-dependent blockade allows Memantine to preferentially inhibit pathological levels of NMDA receptor activation while sparing normal physiological activity.[6]

Given that this compound differs from Memantine only by the substitution of a methyl group for an ethyl group at one of the bridgehead positions of the adamantane core, it is highly probable that it also functions as an NMDA receptor antagonist. The ethyl group, being slightly larger and more lipophilic than a methyl group, may influence the binding affinity and kinetics of the molecule within the NMDA receptor's ion channel. However, without experimental data, the precise potency and kinetic profile remain speculative.

The Glutamatergic Signaling Pathway

The NMDA receptor is a key component of the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[16][17] This process is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.

The diagram below illustrates the glutamatergic signaling pathway and the likely point of intervention for an adamantane-based NMDA receptor antagonist like this compound.

Caption: Postulated mechanism of action via NMDA receptor blockade.

Conclusion

This compound is a compound of significant interest primarily within the context of pharmaceutical manufacturing and quality control as a known impurity of Memantine. While specific, in-depth pharmacological data for this molecule is scarce, its structural analogy to Memantine provides a strong rationale for its presumed activity as an NMDA receptor antagonist. The analytical methods outlined in this guide, though representative, offer a foundation for researchers to develop and validate specific protocols for its detection and quantification. Further research into the pharmacological profile of this and other Memantine-related compounds could provide deeper insights into the structure-activity relationships of adamantane derivatives at the NMDA receptor.

References

- 1. 1-Amino-3-Ethyl Adamantane HCl - CAS - 80121-67-1 | Axios Research [axios-research.com]

- 2. 3-Ethyl Admantamine Hydrochloride | 80121-67-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]

- 5. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 3-Ethyl-1-adamantanamine hydrochloride | CAS#:80121-67-1 | Chemsrc [chemsrc.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities in Bulk and Pharmaceutical Dosages | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. iesrj.com [iesrj.com]

- 15. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 17. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyladamantan-1-amine hydrochloride, a close structural analog of the Alzheimer's disease therapeutic, Memantine, presents a compelling case for investigation as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This technical guide synthesizes the available pharmacological data on related adamantane derivatives to elucidate the potential therapeutic targets of this compound. By examining the structure-activity relationships of adamantane amines, we infer that this compound likely functions as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. This mechanism suggests its potential utility in neurological disorders characterized by glutamatergic excitotoxicity. This document provides a comprehensive overview of the inferred mechanism of action, quantitative data on related compounds, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Adamantane derivatives have a rich history in medicinal chemistry, with prominent examples like Amantadine and Memantine demonstrating efficacy in treating viral infections and neurodegenerative diseases. This compound belongs to this class of tricyclic aliphatic amines and is structurally distinguished by an ethyl group at the 3-position of the adamantane cage. Given its classification as a Memantine-related compound, its primary therapeutic target is hypothesized to be the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[1] Pathological overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in various neurological disorders.[1]

This guide explores the potential of this compound as a therapeutic agent by leveraging the extensive research on its parent compound, Memantine.

Inferred Mechanism of Action and Primary Therapeutic Target

Based on the well-established pharmacology of Memantine, the primary therapeutic target of this compound is inferred to be the N-methyl-D-aspartate (NMDA) receptor .

Memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[2] This means it only enters and blocks the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized to relieve the magnesium block.[3] This voltage-dependent and use-dependent mechanism allows Memantine to preferentially block excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.[2]

The adamantane nucleus is crucial for this activity, and substitutions on the cage significantly influence potency. The two methyl groups of Memantine are known to enhance its binding affinity compared to the unsubstituted Amantadine, indicating the presence of hydrophobic pockets within the NMDA receptor channel.[2] It is therefore highly probable that the ethyl group of this compound will also interact with these or similar hydrophobic regions, influencing its binding affinity and kinetics.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the glutamatergic synapse and the proposed site of action for this compound.

Potential Secondary Therapeutic Targets

While the NMDA receptor is the primary hypothesized target, Memantine has been shown to interact with other receptors, suggesting potential secondary targets for this compound:

-

5-HT3 Receptor: Memantine is an antagonist of the 5-HT3 receptor with a potency similar to its NMDA receptor antagonism. This may contribute to its clinical profile, potentially through modulation of nausea and vomiting or other gastrointestinal functions.

-

Sigma-1 (σ1) Receptor: Memantine acts as an agonist at the σ1 receptor. This receptor is involved in a variety of cellular functions, including the modulation of ion channels and intracellular calcium signaling.

Quantitative Data

Direct experimental data for this compound is not publicly available. However, the binding affinities of structurally related adamantane derivatives at the NMDA receptor provide a basis for estimating its potential potency.

| Compound | Target | Assay Type | IC50 / Ki (µM) | Reference |

| Memantine | NMDA Receptor (GluN1/GluN2A) | Electrophysiology | 1.25 ± 0.04 | [4] |

| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 0.5 - 1 | [5] |

| Amantadine | NMDA Receptor (Wild Type) | Electrophysiology | 75-fold lower affinity than Memantine | [2] |

| Trimethylamantadine | NMDA Receptor (Wild Type) | Electrophysiology | 3.5 | [2] |

| Compound 11 (benzopolycyclic amine) | NMDA Receptor | Calcium Influx Assay | 11.8 ± 3.1 | [6] |

| MK-801 | NMDA Receptor | Radioligand Binding | 0.003 - 0.03 | [7] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the assay methodology.

Experimental Protocols

To validate the therapeutic targets of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity of the test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the in vitro stability of 3-Ethyladamantan-1-amine hydrochloride. This technical guide has been constructed based on established analytical principles and stability data from structurally related adamantane derivatives, primarily Memantine hydrochloride, to provide a prospective framework for researchers. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific compound.

Introduction

This compound is an adamantane derivative. Understanding the in vitro stability of this compound is a critical prerequisite for its development as a potential therapeutic agent. This document provides a comprehensive overview of potential in vitro stability characteristics, including degradation pathways and analytical methodologies for assessment. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing appropriate stability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 80121-67-1 | [1][2] |

| Molecular Formula | C₁₂H₂₁N·HCl | [2] |

| Molecular Weight | 215.76 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

Potential In Vitro Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under various in vitro conditions.

-

Oxidation: The primary amine group is susceptible to oxidation, which can be catalyzed by factors such as light, temperature, and the presence of metal ions. This could lead to the formation of corresponding hydroxylamines or nitroso derivatives.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products. Adamantane derivatives have shown susceptibility to photo-oxidation.

-

Hydrolysis: While the adamantane core is generally stable to hydrolysis, extreme pH conditions might affect the overall stability of the molecule or its formulation.

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Forced Degradation Studies.

In Vitro Stability Data (Hypothetical)

The following tables summarize hypothetical in vitro stability data for this compound based on anticipated behavior for similar compounds.

Table 1: Stability in Aqueous Buffers (pH 4.5, 7.4, and 9.0) at 37°C

| Time (hours) | % Remaining (pH 4.5) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100 | 100 | 100 |

| 2 | >99 | >99 | >99 |

| 4 | >99 | >99 | >99 |

| 8 | >99 | >99 | >98 |

| 24 | >98 | >98 | >95 |

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 95 |

| 15 | 88 |

| 30 | 75 |

| 60 | 55 |

Table 3: Plasma Stability (Human Plasma) at 37°C

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 30 | >99 |

| 60 | >99 |

| 120 | >98 |

| 240 | >98 |

Experimental Protocols

Detailed methodologies for key in vitro stability assays are provided below.

Aqueous Buffer Stability

-

Preparation of Buffers: Prepare buffers at pH 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate) with an ionic strength of 0.1 M.

-

Incubation: Add this compound stock solution (in methanol or DMSO) to pre-warmed buffer to a final concentration of 1 µM.

-

Sampling: At specified time points (0, 2, 4, 8, and 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.

Metabolic Stability in Human Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (100 mM, pH 7.4).

-

Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

Sampling: At specified time points (0, 5, 15, 30, and 60 minutes), withdraw aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Caption: Experimental Workflow for Metabolic Stability Assay.

Plasma Stability

-

Incubation: Add this compound stock solution to pre-warmed human plasma to a final concentration of 1 µM.

-

Sampling: At specified time points (0, 30, 60, 120, and 240 minutes), withdraw aliquots and precipitate plasma proteins with three volumes of ice-cold acetonitrile containing an internal standard.

-

Analysis: Vortex and centrifuge the samples. Analyze the supernatant by LC-MS/MS.

Analytical Methodology

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantitative analysis of this compound and its potential metabolites or degradants.

Table 4: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | To be determined empirically |

Conclusion

This technical guide provides a foundational framework for assessing the in vitro stability of this compound. While specific experimental data for this compound is not yet available, the outlined protocols and potential degradation pathways, informed by data from structurally related adamantane derivatives, offer a robust starting point for comprehensive stability profiling. Rigorous experimental validation will be essential to accurately characterize the stability and degradation profile of this compound to support its further development.

References

3-Ethyladamantan-1-amine Hydrochloride: A Technical Overview of a Memantine-Related Adamantane Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyladamantan-1-amine hydrochloride, a notable derivative of adamantane and a recognized related compound of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. This document elucidates the compound's chemical identity, potential synthetic origins, and analytical methodologies for its detection and characterization. While specific pharmacological and toxicological data for this compound are not extensively available, this guide contextualizes its potential properties based on the well-established profile of Memantine and the broader class of adamantane derivatives. The information presented herein is intended to support research, drug development, and quality control activities involving Memantine and its related substances.

Introduction to Adamantane Derivatives in Pharmacology

Adamantane, a rigid, tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry. Its three-dimensional structure and lipophilic nature can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The adamantane moiety is a key structural feature in several clinically approved drugs, including the antiviral agent amantadine and the anti-Alzheimer's drug Memantine. These compounds leverage the adamantane cage to modulate their interaction with biological targets, such as viral ion channels and neurotransmitter receptors.

This compound: An Impurity of Memantine

This compound is identified as a process-related impurity in the synthesis of Memantine and is designated as "Memantine EP Impurity D" and "Memantine USP Related Compound I". Its presence in the final drug product is carefully monitored and controlled to ensure the safety and efficacy of Memantine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Memantine EP Impurity D, Memantine USP Related Compound I | |

| CAS Number | 80121-67-1 | |

| Molecular Formula | C₁₂H₂₂ClN | |

| Molecular Weight | 215.76 g/mol | |

| Melting Point | 271.5-272.0 °C | |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis and Potential Formation

While specific synthetic routes for the intentional preparation of this compound are not detailed in the scientific literature, its formation as an impurity is likely linked to the manufacturing process of Memantine. The synthesis of Memantine typically starts from 1,3-dimethyladamantane. The introduction of an ethyl group at the 3-position instead of a methyl group could potentially arise from impurities in the starting materials or side reactions during the synthesis.

A plausible, though unconfirmed, pathway for its formation could involve the presence of ethyl-containing reagents or precursors during the adamantane functionalization steps. The following diagram illustrates a generalized synthetic scheme for Memantine, highlighting the potential point of divergence for the formation of the ethyl derivative.

Figure 1. Potential formation pathway of 3-Ethyladamantan-1-amine as a byproduct in Memantine synthesis.

Pharmacological Context: The NMDA Receptor

Memantine exerts its therapeutic effect in Alzheimer's disease by acting as a non-competitive antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors by excessive glutamate is implicated in the neuronal excitotoxicity observed in neurodegenerative disorders. Memantine's low-to-moderate affinity and uncompetitive binding characteristics are thought to block pathological receptor activation without interfering with normal physiological function.

Postulated Activity of this compound

Specific pharmacological studies on this compound are not publicly available. However, based on its structural similarity to Memantine, it is plausible that it may also exhibit some affinity for the NMDA receptor. The substitution of a methyl group with a slightly larger ethyl group could potentially alter its binding affinity and kinetics within the ion channel.

Studies on Memantine have shown that the methyl groups play a crucial role in its interaction with hydrophobic pockets within the NMDA receptor channel, contributing to its higher affinity compared to amantadine (which lacks these methyl groups). The presence of an ethyl group in place of a methyl group might influence this interaction, though the extent of this influence remains uncharacterized.

The following diagram illustrates the general mechanism of NMDA receptor antagonism by adamantane derivatives.

Figure 2. General mechanism of NMDA receptor antagonism by adamantane derivatives.

Experimental Protocols: Analytical and Stability Studies

The analysis of Memantine and its related substances, including this compound, is crucial for quality control. Due to the lack of a chromophore in the adamantane structure, derivatization is often required for UV-Vis detection in HPLC methods.

Analytical Methodologies

The following table summarizes common analytical techniques used for the determination of Memantine and its impurities.

| Technique | Description |

| HPLC with UV/Vis Detection | Requires pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) to introduce a chromophore. |

| HPLC with Fluorescence Detection | Derivatization with agents such as o-phthaldialdehyde (OPA) allows for sensitive fluorescence detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A sensitive method for the identification and quantification of volatile adamantane derivatives. |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on studies performed on Memantine hydrochloride and are applicable for investigating the stability of its related compounds.

| Stress Condition | Protocol |

| Acid Degradation | The drug substance is treated with 0.1 M HCl and heated. The resulting solution is neutralized before analysis. |

| Base Degradation | The drug substance is treated with 0.1 M NaOH and heated. The resulting solution is neutralized before analysis. |

| Oxidative Degradation | The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) at room temperature or with gentle heating. |

| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified period. |

| Photolytic Degradation | The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

The following workflow illustrates a typical forced degradation study.

Figure 3. Workflow for a forced degradation study of an adamantane derivative.

Toxicology and Safety Profile

As with its pharmacological properties, specific toxicological data for this compound are not available in the public domain. The safety of this compound is primarily managed by controlling its levels as an impurity in the final Memantine drug product according to regulatory guidelines.

The toxicological profile of Memantine is well-characterized. At therapeutic doses, it is generally well-tolerated, with the most common adverse effects being dizziness, headache, and confusion. At very high doses in animal studies, Memantine has been associated with CNS effects and neurotoxicity, a characteristic of NMDA receptor antagonists. It is reasonable to assume that this compound, if it possesses NMDA receptor antagonist activity, could potentially exhibit a similar toxicological profile at sufficient concentrations. However, given its status as a trace impurity, its contribution to the overall toxicity of Memantine is expected to be negligible.

Conclusion

This compound is a significant adamantane derivative due to its classification as a known impurity of the widely used drug, Memantine. While its own pharmacological and toxicological profiles have not been independently established, its structural relationship to Memantine provides a strong basis for postulating its potential interaction with the NMDA receptor. The analytical methods and stability studies developed for Memantine are directly applicable to the detection, quantification, and control of this and other related substances. This technical guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry, providing a consolidated view of the available information on this compound and its relevance in the context of adamantane-based drug development. Further research into the specific biological activities of this compound could provide deeper insights into the structure-activity relationships of adamantane derivatives targeting the NMDA receptor.

Methodological & Application

Application Notes and Protocols for 3-Ethyladamantan-1-amine Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction